Cas no 478049-28-4 (1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME)

1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME Chemical and Physical Properties
Names and Identifiers
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- 1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME
- (E)-[(4-fluorophenyl)methoxy][1-(5-methyl-1,2-oxazol-4-yl)ethylidene]amine
- Ethanone, 1-(5-methyl-4-isoxazolyl)-, O-[(4-fluorophenyl)methyl]oxime
- (E)-N-[(4-fluorophenyl)methoxy]-1-(5-methyl-1,2-oxazol-4-yl)ethanimine
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- Inchi: 1S/C13H13FN2O2/c1-9(13-7-15-18-10(13)2)16-17-8-11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3/b16-9+
- InChI Key: VHLDQGMFJXERAO-CXUHLZMHSA-N
- SMILES: FC1C=CC(=CC=1)CO/N=C(\C)/C1C=NOC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 291
- XLogP3: 2.6
- Topological Polar Surface Area: 47.6
1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5M-563S-5MG |
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime |
478049-28-4 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 5M-563S-50MG |
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime |
478049-28-4 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 5M-563S-10MG |
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime |
478049-28-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 5M-563S-100MG |
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime |
478049-28-4 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 5M-563S-1MG |
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime |
478049-28-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00906785-1g |
(E)-[(4-Fluorophenyl)methoxy][1-(5-methyl-1,2-oxazol-4-yl)ethylidene]amine |
478049-28-4 | 90% | 1g |
¥2401.0 | 2024-04-17 | |
Ambeed | A920906-1g |
(E)-[(4-Fluorophenyl)methoxy][1-(5-methyl-1,2-oxazol-4-yl)ethylidene]amine |
478049-28-4 | 90% | 1g |
$350.0 | 2023-04-04 |
1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME Related Literature
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on 1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME
1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME: A Comprehensive Overview
The compound with CAS No. 478049-28-4, commonly referred to as 1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines an isoxazole ring, a ketone group, and an oxime functional group. The presence of the fluorobenzyl moiety further enhances its reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the importance of oxime-containing compounds in the development of novel drugs and agrochemicals. The isoxazole ring in this compound is known for its stability and ability to participate in hydrogen bonding, making it a valuable component in drug design. The fluorobenzyl oxime group, on the other hand, has been shown to exhibit potent biological activity, particularly in enzyme inhibition studies.
One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted reactions, which have significantly improved the yield and purity of the product. Researchers have also explored the use of this compound as a precursor for synthesizing more complex molecules with enhanced bioavailability. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties.
The structural versatility of 1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME makes it an ideal candidate for exploring new chemical reactions. Its ability to undergo nucleophilic addition and condensation reactions has opened up avenues for its application in organic synthesis. Moreover, the compound's reactivity can be fine-tuned by modifying the substituents on the isoxazole ring or the benzyl group, offering a high degree of customization.
In terms of environmental impact, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term effects on ecosystems. Regulatory agencies have emphasized the importance of conducting comprehensive environmental risk assessments for such compounds to ensure their safe use and disposal.
Looking ahead, the potential applications of 1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME are vast and varied. Its role as an intermediate in pharmaceutical synthesis continues to be a focal point for researchers. Additionally, its unique properties make it a promising candidate for use in agrochemicals, where selectivity and efficacy are critical factors.
In conclusion, 1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE O-(4-FLUOROBENZYL)OXIME (CAS No. 478049-28-4) stands out as a versatile and innovative compound with significant potential across multiple industries. Its structure, reactivity, and biological activity make it a valuable tool for researchers and developers alike. As advancements in synthetic chemistry continue to evolve, this compound is likely to play an increasingly important role in the development of new products that address pressing global challenges.
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